
3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an amino group, a dimethoxyphenyl group, a fluorobenzyl group, and an azetidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)azetidin-2-one typically involves multiple steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. The reaction is usually carried out under mild conditions with the use of a suitable catalyst.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. This involves the reaction of an appropriate amine with a precursor compound containing a leaving group.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction. This involves the reaction of a dimethoxybenzene derivative with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzyl halide with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the azetidinone ring, leading to the formation of hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Chemical Biology: The compound can be used as a probe to study biological processes and pathways. Its structural features allow it to interact with specific biomolecules.
Material Science: The compound can be used as a building block for the synthesis of novel materials with unique properties. Its azetidinone ring can impart rigidity and stability to the materials.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other valuable chemicals. Its functional groups allow for further chemical modifications.
Wirkmechanismus
The mechanism of action of 3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)azetidin-2-one depends on its specific application:
Pharmaceutical Agent: The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and pathways.
Chemical Probe: The compound can interact with specific biomolecules, allowing researchers to study their function and behavior. This can provide insights into biological processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-(3,4-dimethoxyphenyl)azetidin-2-one: Lacks the fluorobenzyl group, which may affect its biological activity and chemical reactivity.
4-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)azetidin-2-one: Lacks the amino group, which may affect its ability to form hydrogen bonds and interact with biological targets.
3-Amino-1-(4-fluorobenzyl)azetidin-2-one: Lacks the dimethoxyphenyl group, which may affect its hydrophobicity and ability to interact with aromatic residues in biological targets.
Uniqueness
3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)azetidin-2-one is unique due to the presence of all three functional groups: the amino group, the dimethoxyphenyl group, and the fluorobenzyl group. This combination of functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C18H19FN2O3 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
3-amino-4-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]azetidin-2-one |
InChI |
InChI=1S/C18H19FN2O3/c1-23-14-8-5-12(9-15(14)24-2)17-16(20)18(22)21(17)10-11-3-6-13(19)7-4-11/h3-9,16-17H,10,20H2,1-2H3 |
InChI-Schlüssel |
BRDHYEAURDXBIC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




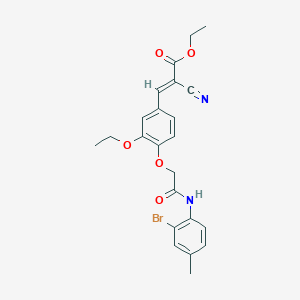

![(1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B15228023.png)
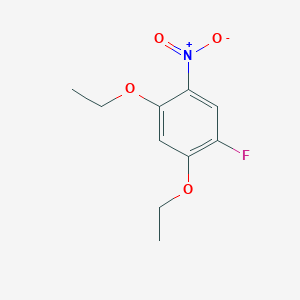

![(S)-7-Methyl-4-oxo-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B15228044.png)
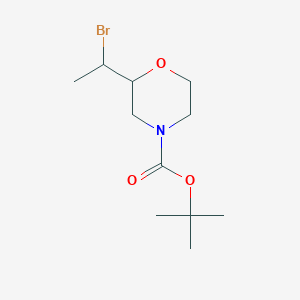
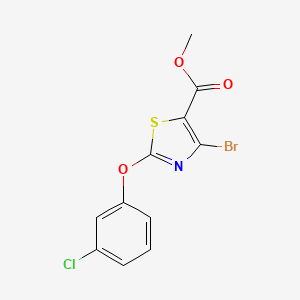
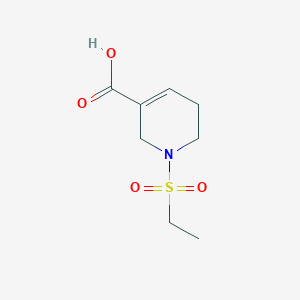

![7-Oxa-2-azaspiro[4.5]decan-10-one](/img/structure/B15228070.png)
![1-(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B15228073.png)
